molecular formula C6AlF9O6 B2902695 Tris(2,2,2-trifluoroacetoxy)aluminum CAS No. 127649-67-6; 36554-89-9

Tris(2,2,2-trifluoroacetoxy)aluminum

Cat. No.: B2902695
CAS No.: 127649-67-6; 36554-89-9
M. Wt: 366.027
InChI Key: FJYDXYVSFFWRER-UHFFFAOYSA-K
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Description

Tris(2,2,2-trifluoroacetoxy)aluminum (chemical formula: C₆AlF₉O₆; molecular weight: 366.03 g/mol) is an aluminum complex featuring three trifluoroacetoxy ligands. Its structure suggests strong Lewis acidity due to the electron-withdrawing trifluoromethyl groups, which enhance the electrophilicity of the aluminum center. Industrial packaging typically involves bulk storage in plastic or steel containers under inert conditions, reflecting sensitivity to moisture or air .

Properties

CAS No.

127649-67-6; 36554-89-9

Molecular Formula

C6AlF9O6

Molecular Weight

366.027

IUPAC Name

bis[(2,2,2-trifluoroacetyl)oxy]alumanyl 2,2,2-trifluoroacetate

InChI

InChI=1S/3C2HF3O2.Al/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3

InChI Key

FJYDXYVSFFWRER-UHFFFAOYSA-K

SMILES

C(=O)(C(F)(F)F)O[Al](OC(=O)C(F)(F)F)OC(=O)C(F)(F)F

solubility

not available

Origin of Product

United States

Preparation Methods

Aluminum Trichloride and Trifluoroacetic Acid

AlCl₃ reacts with trifluoroacetic acid in a 1:3 molar ratio under inert conditions to yield the target compound:
$$
\text{AlCl}3 + 3\,\text{CF}3\text{COOH} \rightarrow \text{Al(OCOCF}3)3 + 3\,\text{HCl}
$$
The reaction requires rigorous drying to prevent hydrolysis and is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF). Excess trifluoroacetic acid drives the reaction to completion, with gaseous HCl removed via vacuum or inert gas purge. Purification involves fractional distillation under reduced pressure (1–5 mmHg) to isolate the product as a colorless liquid.

Aluminum Isopropoxide and Trifluoroacetic Anhydride

Aluminum isopropoxide offers a chloride-free alternative. Reacting Al(OⁱPr)₃ with trifluoroacetic anhydride ((CF₃CO)₂O) in a 1:3 ratio produces this compound and isopropyl trifluoroacetate:
$$
\text{Al(O}^i\text{Pr)}3 + 3\,(\text{CF}3\text{CO})2\text{O} \rightarrow \text{Al(OCOCF}3)3 + 3\,\text{CF}3\text{COO}^i\text{Pr}
$$
This method avoids corrosive HCl byproducts and is favored for applications requiring high-purity products. The reaction proceeds at 60–80°C in toluene, with yields exceeding 85% after vacuum distillation.

Electrochemical Synthesis via Anodized Aluminum Oxide Templates

Recent advances leverage electrochemical methods to synthesize aluminum trifluoroacetoxy complexes. Anodized aluminum oxide (AAO) templates, when functionalized with trifluoroacetate ligands, serve as precursors for MOF synthesis.

Anodization in Trifluoroacetic Acid Electrolytes

Aluminum foil is anodized in a 0.3 M trifluoroacetic acid solution at 20–40 V, forming a porous AAO membrane doped with trifluoroacetoxy groups. Subsequent immersion in a coordinating solvent (e.g., dimethylformamide) facilitates ligand exchange, yielding this compound. This method is scalable and produces nanostructured materials suitable for membrane reactors.

Mechanochemical and Solvent-Free Approaches

Solid-state synthesis minimizes solvent use and enhances reaction efficiency. Ball milling aluminum hydroxide (Al(OH)₃) with excess trifluoroacetic anhydride for 2–4 hours at 25°C generates the product via:
$$
\text{Al(OH)}3 + 3\,(\text{CF}3\text{CO})2\text{O} \rightarrow \text{Al(OCOCF}3)3 + 3\,\text{CF}3\text{COOH}
$$
Yields of 70–75% are reported, with unreacted reagents removed via sublimation under vacuum.

Comparative Analysis of Synthesis Methods

Method Precursor Conditions Yield Purity Scalability
AlCl₃ + CF₃COOH AlCl₃ Anhydrous, 25°C 80–85% High Moderate
Al(OⁱPr)₃ + (CF₃CO)₂O Aluminum isopropoxide Toluene, 60–80°C 85–90% Very High High
Electrochemical Aluminum foil 20–40 V, RT 60–70% Moderate High
Mechanochemical Al(OH)₃ Ball milling, 25°C 70–75% Moderate Low

The aluminum isopropoxide route offers superior purity and scalability, while electrochemical methods enable nanostructured product formation. Mechanochemical synthesis is environmentally benign but less efficient.

Reaction Mechanisms and Byproduct Management

Key challenges include controlling hydrolysis and eliminating halogenated byproducts. In the AlCl₃ route, HCl removal is critical to prevent side reactions with trifluoroacetate ligands. Neutralizing agents (e.g., triethylamine) may be employed but risk forming amine-HCl adducts that complicate purification.

In solvent-free methods, excess trifluoroacetic anhydride acts as both a reactant and desiccant, suppressing hydrolysis. Electrochemical synthesis inherently avoids soluble byproducts, though ligand overloading can reduce pore uniformity in AAO templates.

Applications and Stability Considerations

This compound’s stability under ambient conditions is limited due to moisture sensitivity. Storage under argon or in sealed ampules is recommended. Its primary use lies in MOF synthesis, where it serves as a node precursor for fluorinated frameworks with enhanced thermal and chemical resistance.

Chemical Reactions Analysis

Types of Reactions: Tris(2,2,2-trifluoroacetoxy)aluminum undergoes various chemical reactions, including:

    Substitution Reactions: It can react with other compounds to replace the trifluoroacetate groups with different functional groups.

    Complex Formation: It can form complexes with other metal ions or organic molecules.

Common Reagents and Conditions:

    Reagents: Common reagents include trifluoroacetic acid, aluminum hydroxide, and various organic solvents.

    Conditions: Reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting aluminum trifluoroacetate with a different acid can result in the formation of a new aluminum salt .

Scientific Research Applications

Tris(2,2,2-trifluoroacetoxy)aluminum has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of aluminum trifluoroacetate involves its ability to interact with other molecules through coordination bonds. The trifluoroacetate groups can stabilize the aluminum ion, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

Aluminum Trifluoroacetylacetonate (CAS 14354-59-7)
  • Formula : C₁₅H₁₂AlF₉O₆
  • Molecular Weight : 486.22 g/mol
  • Melting Point : 121°C
  • Applications : Used in chemical vapor deposition (CVD) and as a catalyst precursor.
  • Comparison: Both compounds contain trifluorinated ligands, but Aluminum Trifluoroacetylacetonate employs bidentate acetylacetonate ligands, enhancing stability and thermal resistance compared to the monodentate trifluoroacetoxy groups in Tris(2,2,2-trifluoroacetoxy)aluminum. This structural difference likely results in higher melting points and tailored reactivity for CVD applications .
Trifluoroacetic Acid (TFA; CAS 76-05-1)
  • Formula : C₂HF₃O₂
  • Role : A strong acid and precursor in organic synthesis.
  • Comparison :
    • TFA’s high acidity (pKa ≈ 0.23) is mirrored in the electron-withdrawing effects of the trifluoroacetoxy ligands in this compound, suggesting shared utility in acid-catalyzed reactions. However, the aluminum complex offers a metal center for Lewis acid catalysis, distinguishing it from TFA’s Brønsted acid functionality .
C-Scorpionate Metal Complexes (e.g., Pd-based Catalysts)
  • Examples: Dendritic C-scorpionates used in Sonogashira and Heck couplings.
  • The trifluoroacetoxy groups in the aluminum complex may similarly influence reactivity in metal-mediated processes, though direct evidence is lacking .

Physicochemical and Functional Properties

Compound Molecular Weight (g/mol) Melting Point Key Applications Stability Considerations
This compound 366.03 N/A Catalysis, industrial synthesis Air/moisture-sensitive
Aluminum Trifluoroacetylacetonate 486.22 121°C CVD, catalyst precursor Thermally stable
Trifluoroacetic Acid 114.02 -15°C Organic synthesis, acid catalysis Corrosive, volatile

Q & A

Basic: What are the established synthetic routes for Tris(2,2,2-trifluoroacetoxy)aluminum, and how do reaction conditions influence yield?

This compound can be synthesized via reactions between aluminum precursors (e.g., aluminum chloride or alkoxides) and 2,2,2-trifluoroacetic acid or its derivatives. For example, reacting aluminum chloride with trifluoroacetic anhydride under anhydrous conditions at 0–5°C yields the compound, with stoichiometric control critical to avoid side products. Solvent choice (e.g., dichloromethane vs. ethers) and reaction time significantly impact purity and yield. Similar methods for borate esters (e.g., Tris(2,2,2-trifluoroethyl) Borate) achieved ~90% yields under optimized conditions, while excess reagents or moisture led to reduced efficiency .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹⁹F NMR : To confirm trifluoroacetate ligand integration and assess purity.
  • ²⁷Al NMR : To verify aluminum coordination geometry (e.g., octahedral vs. tetrahedral).
  • FT-IR : Peaks at ~1780 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (C-F stretch) confirm trifluoroacetate bonding.
  • HR-MS : For molecular ion validation and detection of hydrolysis byproducts.
    These methods, combined with elemental analysis, ensure structural fidelity, as demonstrated in analogous trifluoroacetoxy compound studies .

Advanced: How can researchers optimize the stability of this compound in protic solvents during reactions?

Stability is enhanced by:

  • Anhydrous Conditions : Use of molecular sieves or inert atmospheres to prevent hydrolysis.
  • Low Temperatures : Reactions conducted below 10°C reduce ligand dissociation.
  • Co-solvents : Adding aprotic solvents (e.g., THF) minimizes protic interactions.
    Aluminum trifluoride trihydrate studies highlight moisture sensitivity, emphasizing strict drying protocols for reagents and glassware .

Advanced: What role does this compound play in facilitating trifluoroacetylation reactions under mild conditions?

The compound acts as a Lewis acid catalyst, activating carbonyl groups for nucleophilic attack. For example, in amine trifluoroacetylation, it enables reactions at room temperature with reduced side products compared to harsher agents like AlCl₃. Mechanistic studies suggest the aluminum center coordinates with the trifluoroacetate ligand, enhancing electrophilicity while stabilizing intermediates .

Advanced: How does this compound compare to other aluminum-based catalysts in promoting esterification or acylation reactions?

Compared to AlCl₃ or aluminum isopropoxide:

  • Higher Selectivity : Trifluoroacetate ligands reduce over-acylation.
  • Milder Conditions : Reactions proceed at ambient temperatures with shorter times.
  • Solubility : Improved solubility in organic solvents broadens substrate compatibility.
    However, cost and sensitivity to moisture limit scalability. Borate esters (e.g., Tris(2,2,2-trifluoroethyl) Borate) show similar advantages but require higher catalyst loadings .

Advanced: What strategies mitigate decomposition of this compound when used in lithium-ion battery electrolytes?

In Li-ion systems:

  • Additive Synergy : Combining with tris(2,2,2-trifluoroethyl) phosphite (TTFP) stabilizes the aluminum current collector by forming a passivating layer, reducing oxidative decomposition.
  • Low Moisture Electrolytes : Drying solvents (e.g., EC/EMC) with activated alumina minimizes hydrolysis.
  • Voltage Limitation : Operating below 4.5 V vs. Li/Li⁺ prevents ligand oxidation. Studies on TTFP demonstrated enhanced cycle life in lithium-rich cathodes via surface stabilization .

Contradiction Analysis: Why do different synthetic methods for this compound report varying yields, and how can reproducibility be ensured?

Yield discrepancies arise from:

  • Moisture Contamination : Trace water hydrolyzes aluminum intermediates, lowering yields.
  • Reagent Purity : Impurities in trifluoroacetic anhydride or aluminum precursors introduce side reactions.
  • Work-up Methods : Column chromatography vs. distillation affects recovery rates.
    Reproducibility requires strict adherence to anhydrous protocols, high-purity reagents, and standardized purification steps. For example, borate ester syntheses achieved consistent 90% yields after optimizing drying and stoichiometry .

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